molecular formula C10H20ClNS B13550254 1-Thiaspiro[5.5]undecan-4-aminehydrochloride

1-Thiaspiro[5.5]undecan-4-aminehydrochloride

Katalognummer: B13550254
Molekulargewicht: 221.79 g/mol
InChI-Schlüssel: KSZJUXUCSGDOQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Thiaspiro[55]undecan-4-aminehydrochloride is a chemical compound with the molecular formula C9H17NOS·HCl It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

The synthesis of 1-Thiaspiro[5.5]undecan-4-aminehydrochloride involves several steps. One common synthetic route includes the reaction of a thioether with an amine under specific conditions to form the spiro compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Analyse Chemischer Reaktionen

1-Thiaspiro[5.5]undecan-4-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Wissenschaftliche Forschungsanwendungen

1-Thiaspiro[5.5]undecan-4-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 1-Thiaspiro[5.5]undecan-4-aminehydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

1-Thiaspiro[5.5]undecan-4-aminehydrochloride can be compared with other spiro compounds, such as:

    1-Oxa-9-thiaspiro[5.5]undecan-4-amine hydrochloride: Similar in structure but contains an oxygen atom in place of a carbon atom.

    1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms and is studied for its potential as a METTL3 inhibitor.

The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for a wide range of applications.

Eigenschaften

Molekularformel

C10H20ClNS

Molekulargewicht

221.79 g/mol

IUPAC-Name

1-thiaspiro[5.5]undecan-4-amine;hydrochloride

InChI

InChI=1S/C10H19NS.ClH/c11-9-4-7-12-10(8-9)5-2-1-3-6-10;/h9H,1-8,11H2;1H

InChI-Schlüssel

KSZJUXUCSGDOQE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC(CCS2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.